chromeno[3,4-b]pyridin-5-one
CAS No.: 65297-93-0
Cat. No.: VC7990885
Molecular Formula: C12H7NO2
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
![chromeno[3,4-b]pyridin-5-one - 65297-93-0](/images/structure/VC7990885.png)
Specification
CAS No. | 65297-93-0 |
---|---|
Molecular Formula | C12H7NO2 |
Molecular Weight | 197.19 g/mol |
IUPAC Name | chromeno[3,4-b]pyridin-5-one |
Standard InChI | InChI=1S/C12H7NO2/c14-12-11-9(5-3-7-13-11)8-4-1-2-6-10(8)15-12/h1-7H |
Standard InChI Key | CDNRMYZZOFXKBW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C(=O)O2)N=CC=C3 |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C(=O)O2)N=CC=C3 |
Introduction
Chemical Structure and Key Features
Chromeno[3,4-b]pyridin-5-one consists of a planar chromene moiety fused to a pyridine ring at the [3,4-b] positions. The ketone at position 5 contributes to its electrophilic reactivity, enabling diverse functionalization. Key structural variants include:
-
Substituents on the chromene ring: Hydroxy, methoxy, or halogen groups at positions 7–9 modulate solubility and target binding .
-
Modifications on the pyridine ring: Alkyl or aryl groups at positions 2–4 influence steric and electronic properties .
The compound’s planar structure allows π-π stacking interactions with biological targets, while its fused rings provide rigidity for selective binding .
Synthetic Methodologies
Green Synthesis via Coumarin Precursors
A widely adopted route involves 4-chloro-3-formyl coumarin and active methylene compounds (e.g., acetylacetone, ethyl acetoacetate) in ethanol with Et₃N and NH₄OAc as catalysts . This method avoids chromatographic purification and toxic byproducts, achieving yields of 75–90% (Table 1).
Table 1: Optimization of Chromeno[3,4-b]pyridin-5-one Synthesis
Alternative Routes
-
Vilsmeier-Haack Reaction: 4-Hydroxycoumarin is converted to 4-chloro-3-formyl coumarin, a key intermediate .
-
Ball Milling: Solvent-free mechanochemical synthesis improves sustainability but remains less explored for this scaffold .
Pharmacological Activities
Protein Kinase D (PKD) Inhibition
9-Hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one (CID 797718) inhibits PKD1 with an IC₅₀ of 0.18 μM, showing potential in pancreatic cancer models . Modifications to the hydroxy group (e.g., siloxy or allyloxy) reduce activity, highlighting the importance of hydrogen bonding at this position .
Anticancer Activity
Chromeno[3,4-b]pyridine derivatives exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 2–10 μM). Molecular docking reveals interactions with topoisomerase II and estrogen receptors .
Table 2: Biological Activities of Selected Derivatives
Compound | Target | Activity (IC₅₀/EC₅₀) | Reference |
---|---|---|---|
CID 797718 | PKD1 | 0.18 μM | |
3-Benzyl-8-methyl-1,2,3,4-tetrahydro derivative | Dopamine D4 receptor | 84% DOPA synthesis | |
Ethyl 2-methyl-5-oxo derivative | MCF-7 cells | 8.2 μM |
Neurological Applications
Chromeno[3,4-c]pyridin-5-ones (structural analogs) act as selective dopamine D4 receptor antagonists (Ki < 10 nM), suggesting potential for antipsychotic drug development .
Derivatives and Structure-Activity Relationships (SAR)
-
Hydroxy Substitutions: 9-Hydroxy derivatives (e.g., CID 797718) show enhanced kinase inhibition compared to methoxy or acetoxy analogs .
-
Side-Chain Modifications: Piperazinylacetyl or benzylpiperazinyl groups improve solubility and receptor affinity .
-
Silicon-Based Protections: tert-Butyldimethylsilyl (TBS) groups at position 9 enhance metabolic stability .
Applications in Drug Discovery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume